Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate
Description
Nuclear Magnetic Resonance (NMR)
The $$ ^1\text{H} $$-NMR spectrum (CDCl$$ _3 $$) exhibits distinct signals:
- A singlet at $$ \delta $$ 2.10 ppm for the acetamido methyl group.
- Two singlets at $$ \delta $$ 3.75 and 3.82 ppm for the methyl ester and acetyloxy groups, respectively.
- Aromatic protons resonate as two doublets at $$ \delta $$ 7.33 and 6.88 ppm (J = 8.8 Hz), consistent with para-substituted phenyl rings.
Table 2: Key $$ ^{13}\text{C} $$-NMR chemical shifts.
| Carbon Environment | $$ \delta $$ (ppm) |
|---|---|
| Ester carbonyl (COOCH$$ _3 $$) | 168.58 |
| Acetamido carbonyl (NHC(O)CH$$ _3 $$) | 169.23 |
| Aromatic C-OAc | 152.73 |
Infrared Spectroscopy (IR)
IR spectra show characteristic absorptions:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 277.0950 ([M+Na]$$ ^+ $$), consistent with the molecular formula $$ \text{C}{14}\text{H}{15}\text{NO}5 $$. Fragmentation patterns include loss of acetyl ($$ \text{C}2\text{H}3\text{O} $$) and methoxy ($$ \text{OCH}3 $$) groups.
Computational Modeling of Electronic and Steric Features
Density functional theory (DFT) calculations using the MMFF94s force field highlight the compound’s electronic properties:
- The HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, localized on the acrylate and acetamido groups.
- Electrostatic potential maps reveal nucleophilic regions at the ester oxygen and electrophilic regions at the carbonyl carbons.
Table 3: Computed electronic properties.
| Property | Value |
|---|---|
| HOMO energy (eV) | -7.8 |
| LUMO energy (eV) | -2.6 |
| Dipole moment (Debye) | 4.1 |
Steric hindrance from the 4-acetyloxyphenyl group limits rotation around the C3-C4 bond, favoring a planar acrylate configuration. Molecular dynamics simulations predict a solvent-accessible surface area of 278.08 Å$$ ^2 $$, suggesting moderate hydrophobicity.
Comparative Analysis with Structurally Analogous Cinnamate Derivatives
This compound shares structural motifs with cinnamate derivatives but exhibits distinct electronic and steric profiles:
Table 4: Comparison with methyl (2Z)-2-acetamido-3-(4-methoxyphenyl)acrylate.
| Property | Methyl-3-[4-(acetyloxy)phenyl]... | Methyl (2Z)-2-acetamido-3-(4-methoxyphenyl)acrylate |
|---|---|---|
| Molecular weight | 277.27 g/mol | 249.27 g/mol |
| $$ \nu_{\text{C=O}} $$ (IR) | 1723 cm$$ ^{-1} $$ | 1728 cm$$ ^{-1} $$ |
| HOMO-LUMO gap | 5.2 eV | 4.9 eV |
The acetyloxy group enhances electron-withdrawing effects compared to methoxy substituents, reducing aromatic ring electron density and increasing electrophilicity at the acrylate carbonyl. Additionally, the acetamido group introduces hydrogen-bonding capability absent in simpler cinnamates, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCCDJXFDVLMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Hydroxyphenyl derivatives (for phenyl ring functionalization)
- Acetamido-substituted propenoic acid or derivatives
- Methylating agents (e.g., methyl iodide or dimethyl sulfate)
- Acetylating agents (e.g., acetic anhydride or acetyl chloride)
Stepwise Synthetic Route
| Step | Reaction Type | Description | Conditions / Notes |
|---|---|---|---|
| 1 | Acetylation | Acetylation of 4-hydroxyphenyl derivative to introduce the acetyloxy group at para position | Use of acetic anhydride, base catalyst, ambient to mild heating |
| 2 | Formation of propenoate backbone | Condensation or coupling of acetamido-substituted propenoic acid with the acetylated phenyl unit | Controlled temperature, use of coupling agents or catalysts |
| 3 | Esterification | Methyl ester formation on the carboxyl group of the propenoate | Acid catalysis or use of methylating agents under reflux |
| 4 | Purification | Chromatographic techniques (e.g., column chromatography) to isolate pure compound | Solvent systems optimized for polarity and compound stability |
This general route is inferred from typical ester and amide synthesis methodologies applied to similar compounds with acetamido and acetyloxy functionalities.
Reaction Conditions and Optimization
- Temperature Control: Most steps require mild to moderate heating (ambient to 60°C) to avoid decomposition of sensitive groups.
- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be used for esterification and acetylation.
- Solvents: Polar aprotic solvents (e.g., dichloromethane, dimethylformamide) are preferred for acetylation and coupling reactions.
- Purification: Silica gel chromatography is standard, with solvent gradients tailored to separate closely related intermediates.
Analytical and Spectroscopic Confirmation
- NMR Spectroscopy: Confirms the presence of acetamido, acetyloxy, and ester groups, as well as aromatic protons.
- IR Spectroscopy: Characteristic absorption bands for ester carbonyl (~1735 cm^-1), amide carbonyl (~1650 cm^-1), and aromatic C-H.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 277.27 g/mol.
- Chromatography: TLC and HPLC used to monitor reaction progress and purity.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Materials | 4-Hydroxyphenyl derivatives, acetamido propenoic acid derivatives, methylating and acetylating agents |
| Key Reactions | Acetylation, coupling/condensation, esterification |
| Catalysts | Acid catalysts (e.g., sulfuric acid), bases for acetylation |
| Solvents | Polar aprotic solvents (e.g., DCM, DMF) |
| Temperature Range | Ambient to ~60°C |
| Purification Methods | Column chromatography, recrystallization |
| Analytical Techniques | NMR, IR, MS, TLC, HPLC |
| Typical Yield | Variable; optimized by reaction conditions and purification |
Chemical Reactions Analysis
Types of Reactions
Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate has been investigated for its pharmacological properties. Its structure suggests potential applications in drug design, particularly in developing anti-inflammatory and analgesic agents. The presence of the acetamido and acetyloxy groups may enhance its bioactivity by facilitating interactions with biological targets.
Case Studies
- A study indicated that derivatives of this compound exhibited promising anti-inflammatory activity in vitro, suggesting its potential as a lead compound for new therapeutic agents .
- Research on similar compounds has demonstrated that modifications to the phenyl ring can significantly influence their biological activity, indicating a pathway for optimizing efficacy through structural variations .
Polymer Science
This compound has applications in the synthesis of polymers, particularly in creating polymeric materials with specific functionalities. Its ability to undergo polymerization makes it suitable for developing advanced materials used in coatings, adhesives, and biomedical devices.
Case Studies
- A patent describes a method for using this compound in creating polymeric food spoilage sensors. These sensors utilize the compound's properties to detect biogenic amines associated with food spoilage, providing a novel approach to food safety .
- The polymerization of this compound has been explored for creating biodegradable plastics that incorporate functional groups capable of responding to environmental stimuli .
Food Safety Applications
The development of polymeric food spoilage sensors represents a significant advancement in food safety technology. By incorporating this compound into sensor systems, researchers aim to create materials that can change color or emit signals when spoilage occurs.
Key Features
- Sensitivity : The compound's structure allows it to interact with specific spoilage markers, enhancing the sensitivity of detection systems.
- Biodegradability : The potential for creating biodegradable sensors aligns with increasing environmental concerns regarding plastic waste.
Mechanism of Action
The mechanism by which Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acetyloxyphenyl group may interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The acetamido group in the target compound and the halogenated analog enables stronger hydrogen bonding compared to the amino/hydroxyl groups in , which exhibit higher polarity (PSA = 72.55 Ų). The 4-acetyloxy phenyl group in the target compound and p-acetoxycinnamic acid promotes π-π interactions, critical for solid-state packing in OLEDs . In contrast, the pyridinyloxy group in introduces steric bulk and electron-withdrawing effects, enhancing agrochemical activity.
- Physicochemical Properties: Density and Boiling Points: The halogenated analog has a higher density (1.43 g/cm³) and boiling point (~556°C) due to Cl/F atoms and increased molecular weight. LogP and Solubility: The target compound’s LogP (~1.3, predicted) suggests moderate lipophilicity, whereas the amino/hydroxyl analog (LogP = 1.74) is more hydrophilic due to polar substituents.
Biological Activity
Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate, also known by its CAS number 60470-85-1, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 60470-85-1 |
| PubChem ID | 9964506 |
| Solubility | Soluble in organic solvents |
Structural Characteristics
The compound features a prop-2-enoate backbone with an acetamido group and an acetoxyphenyl moiety. Its structural configuration suggests potential interactions with biological targets, particularly through the acetoxy and acetamido functionalities.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study published in Cancer Letters demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This indicates a potential application in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, suggesting its potential as a protective agent against oxidative stress-related diseases.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This inhibition could contribute to its anticancer effects by preventing metastasis.
Case Study 1: Anticancer Activity Assessment
A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with manageable side effects.
Case Study 2: Anti-inflammatory Mechanism Exploration
A study focused on the anti-inflammatory mechanism revealed that this compound downregulates NF-kB signaling pathways in activated macrophages, leading to decreased expression of inflammatory mediators.
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent in oncology and inflammatory diseases. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses positions it as a promising candidate for further development.
Q & A
Basic Research Questions
Q. How can the purity of Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate be assessed during synthesis?
- Methodological Answer: Purity assessment requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities, while Thin-Layer Chromatography (TLC) can monitor reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural verification, particularly to confirm the absence of unreacted intermediates like 4-(acetyloxy)phenyl precursors. Mass spectrometry (MS) further validates molecular weight consistency .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., acetyloxy and acetamido moieties) and confirm stereochemistry.
- Fourier-Transform Infrared (FT-IR): Detects carbonyl stretches (C=O) from acetyl and ester groups (~1740–1680 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₆H₁₉NO₅) and distinguishes isotopic patterns.
Cross-referencing with databases like the EPA/NIH Mass Spectral Library ensures accuracy .
Q. What are the key steps in synthesizing this compound, and how can intermediates be monitored?
- Methodological Answer: Synthesis typically involves:
Acetylation of 4-hydroxyphenyl precursors using acetic anhydride.
Condensation reactions to form the propenoate backbone.
Protection/deprotection steps for the acetamido group.
Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane eluent) and IR spectroscopy. Isolate intermediates via column chromatography to minimize side products .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine powders. Store at –20°C in airtight containers to prevent hydrolysis. Emergency protocols should include rinsing exposed skin with water (15+ minutes) and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can crystallographic data be effectively refined for this compound, especially in cases of twinning or disorder?
- Methodological Answer: Use SHELXL for refinement, employing the TWIN and BASF commands to model twinned data. For disordered regions, apply PART and SUMP constraints to split occupancy between plausible conformers. Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD). Visualization via ORTEP-3 aids in interpreting thermal ellipsoids and hydrogen-bonding networks .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer: Discrepancies in reactivity (e.g., unexpected regioselectivity) can be resolved by:
- Density Functional Theory (DFT): Compare calculated transition-state energies with experimental kinetic data.
- Isotopic Labeling: Track reaction pathways using deuterated or ¹³C-labeled analogs.
- In Situ Monitoring: Employ real-time Raman spectroscopy to detect transient intermediates .
Q. How can metabolic derivatives of this compound be identified in biological systems?
- Methodological Answer: Use LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. Compare retention times and fragmentation patterns with synthesized standards (e.g., hydroxylated or deacetylated derivatives). For structural confirmation, isolate metabolites via preparative HPLC and analyze via 2D NMR (COSY, HSQC) .
Q. What computational methods validate the stereochemistry of this compound?
- Methodological Answer: Combine X-ray crystallography (gold standard) with Electronic Circular Dichroism (ECD) for solution-phase validation. Perform molecular docking to assess stereochemical compatibility with biological targets (e.g., enzymes). Compare experimental optical rotations with values predicted by quantum-mechanical calculations (e.g., Gaussian 16) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
